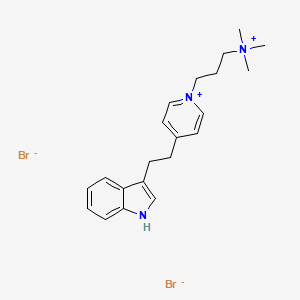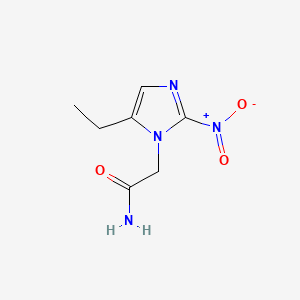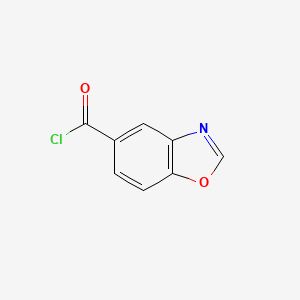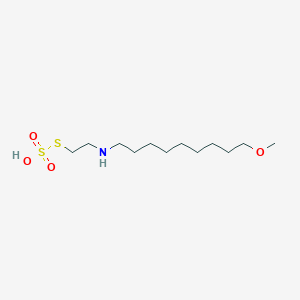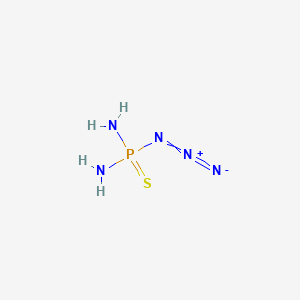
Phosphorodiamidothioic azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidothioic azide is an organophosphorus compound characterized by the presence of both azide and phosphorodiamidothioic functional groups
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .
化学反応の分析
Types of Reactions
Phosphorodiamidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Substitution: Formation of phosphorodiamidothioic derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
Phosphorodiamidothioic azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high-energy materials and polymer cross-linkers.
Biological Research: Utilized in the modification of biomolecules for studying protein functions and interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
作用機序
The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .
類似化合物との比較
Phosphorodiamidothioic azide can be compared with other azide-containing compounds such as:
Phenyl Azide: Used in organic synthesis and materials science, but lacks the phosphorus component.
Sodium Azide: Commonly used as a reagent in organic synthesis and as a preservative, but is highly toxic and explosive.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, showcasing the biological relevance of azides.
特性
CAS番号 |
25841-90-1 |
|---|---|
分子式 |
H4N5PS |
分子量 |
137.11 g/mol |
InChI |
InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7) |
InChIキー |
OYRRWXSIALQXJK-UHFFFAOYSA-N |
正規SMILES |
NP(=S)(N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
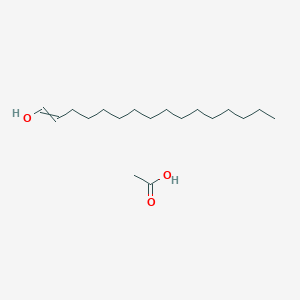
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

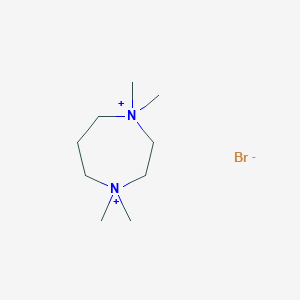
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
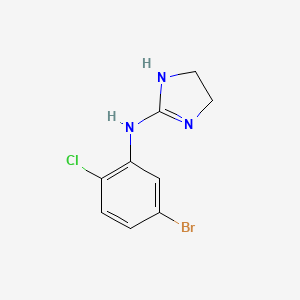
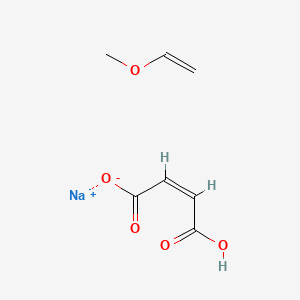
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
